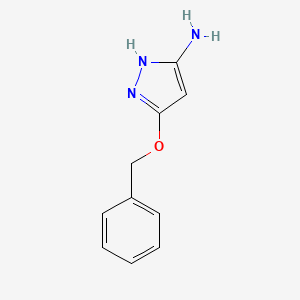![molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2](/img/structure/B1339314.png)
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is a chemical compound known for its reactivity and utility in various scientific applications. This compound is characterized by the presence of a hexanoic acid backbone with an ethyl ester group and a 2,5-dioxo-1-pyrrolidinyl moiety. It is commonly used in biochemical research and industrial processes due to its ability to form stable amide bonds with primary amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester typically involves the reaction of hexanoic acid with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the NHS ester intermediate. This intermediate is then reacted with ethyl alcohol to yield the final ethyl ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反应分析
Types of Reactions
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Nucleophiles: Primary amines are the most common nucleophiles used in reactions with this compound.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF) are typically used.
Major Products
The major products formed from reactions involving this compound are amide derivatives. These products are often used in further biochemical applications, such as protein labeling and immobilization .
科学研究应用
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:
作用机制
The mechanism of action of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester involves the formation of a stable amide bond between the succinimidyl ester group and a primary amine. This reaction is facilitated by the electrophilic nature of the succinimidyl ester, which readily reacts with nucleophilic amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for various biochemical applications .
相似化合物的比较
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester can be compared with other similar compounds such as:
Acryloyl-X, SE: Another amine-reactive molecule used for crosslinking and protein labeling.
6-Azidohexanoic Acid NHS Ester: Used for derivatizing primary amines with an azido group.
DBCO-C6-NHS Ester: Employed in copper-free click chemistry reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOKCBRKKFOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572182 |
Source


|
| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192225-64-2 |
Source


|
| Record name | Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)





